molecular formula C17H14N6O2 B256497 (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Número de catálogo B256497
Peso molecular: 334.33 g/mol
Clave InChI: OVGOSIUUYOBORS-PKNBQFBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MPTP is a heterocyclic compound with a molecular formula of C19H16N6O2 and a molecular weight of 360.37 g/mol.

Mecanismo De Acción

The mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the conversion of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one are well documented. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is characterized by motor deficits, including bradykinesia, rigidity, and tremor. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a well-characterized neurotoxin that has been extensively studied for its effects on dopaminergic neurons. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the disease pathology and develop new treatments. However, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one also has several limitations. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is not a perfect model of Parkinson's disease, as it does not replicate all aspects of the disease pathology. Additionally, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a potent neurotoxin that requires careful handling and disposal.

Direcciones Futuras

There are several future directions for research on (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. One direction is to develop new treatments for Parkinson's disease based on the insights gained from studying (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism. Another direction is to study the effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one on other cell types and in other disease models. Finally, there is a need for further research on the mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and its effects on cellular processes.

Métodos De Síntesis

The synthesis of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction between 2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetonitrile and 2-hydrazinyl-6-(1H-1,2,4-triazol-3-yl)phthalazine in the presence of a base. The resulting product is then treated with cyclohexanone and methanol to yield (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. This synthesis method has been reported in several research articles and has been optimized for high yields and purity.

Aplicaciones Científicas De Investigación

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in various scientific research fields. One of the most notable applications of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of neuroscience. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to create animal models of Parkinson's disease for studying the disease pathology and developing new treatments.
(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential applications in the field of cancer research. Studies have shown that (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to be effective against several types of cancer cells, including breast cancer, lung cancer, and leukemia.

Propiedades

Nombre del producto

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Fórmula molecular

C17H14N6O2

Peso molecular

334.33 g/mol

Nombre IUPAC

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14N6O2/c1-25-15-8-11(6-7-14(15)24)9-18-20-16-12-4-2-3-5-13(12)17-21-19-10-23(17)22-16/h2-10,18H,1H3,(H,20,22)/b11-9+

Clave InChI

OVGOSIUUYOBORS-PKNBQFBNSA-N

SMILES isomérico

COC1=C/C(=C/NNC2=NN3C=NN=C3C4=CC=CC=C42)/C=CC1=O

SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

SMILES canónico

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.